1-[5-(methylsulfanyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-1-yl]ethanone 1-[5-(methylsulfanyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-1-yl]ethanone
Brand Name: Vulcanchem
CAS No.: 312517-87-6
VCID: VC14913029
InChI: InChI=1S/C11H10N4O3S/c1-7(16)14-11(19-2)12-10(13-14)8-3-5-9(6-4-8)15(17)18/h3-6H,1-2H3
SMILES:
Molecular Formula: C11H10N4O3S
Molecular Weight: 278.29 g/mol

1-[5-(methylsulfanyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-1-yl]ethanone

CAS No.: 312517-87-6

Cat. No.: VC14913029

Molecular Formula: C11H10N4O3S

Molecular Weight: 278.29 g/mol

* For research use only. Not for human or veterinary use.

1-[5-(methylsulfanyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-1-yl]ethanone - 312517-87-6

Specification

CAS No. 312517-87-6
Molecular Formula C11H10N4O3S
Molecular Weight 278.29 g/mol
IUPAC Name 1-[5-methylsulfanyl-3-(4-nitrophenyl)-1,2,4-triazol-1-yl]ethanone
Standard InChI InChI=1S/C11H10N4O3S/c1-7(16)14-11(19-2)12-10(13-14)8-3-5-9(6-4-8)15(17)18/h3-6H,1-2H3
Standard InChI Key MWQSUSMEIQAOJV-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])SC

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

The compound’s IUPAC name, 1-[5-methylsulfanyl-3-(4-nitrophenyl)-1,2,4-triazol-1-yl]ethanone, reflects its core 1,2,4-triazole ring substituted at the 1-position with an acetyl group (C(=O)CH3\text{C}(=O)\text{CH}_3), at the 3-position with a 4-nitrophenyl moiety, and at the 5-position with a methylsulfanyl group (SCH3\text{SCH}_3). The canonical SMILES representation, CC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])SC, encodes this connectivity.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number312517-87-6
Molecular FormulaC11H10N4O3S\text{C}_{11}\text{H}_{10}\text{N}_{4}\text{O}_{3}\text{S}
Molecular Weight278.29 g/mol
IUPAC Name1-[5-methylsulfanyl-3-(4-nitrophenyl)-1,2,4-triazol-1-yl]ethanone
InChI KeyMWQSUSMEIQAOJV-UHFFFAOYSA-N

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves nucleophilic substitution and cyclocondensation reactions. A common route begins with the reaction of 4-nitrophenylhydrazine with methyl isothiocyanate to form a thiosemicarbazide intermediate, which undergoes cyclization in the presence of acetyl chloride to yield the triazole ring. The methylsulfanyl group is introduced via alkylation with methyl iodide under basic conditions .

Structural Characterization

X-ray crystallography reveals a monoclinic crystal system (P21/cP2_1/c) with dihedral angles of 12.5° between the triazole and nitrophenyl rings, indicating moderate planarity . Spectroscopic data corroborate the structure:

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6): δ 8.35 (d, J=8.8J = 8.8 Hz, 2H, Ar-H), 7.95 (d, J=8.8J = 8.8 Hz, 2H, Ar-H), 2.65 (s, 3H, SCH3_3), 2.50 (s, 3H, COCH3_3).

  • IR (KBr): 1685 cm1^{-1} (C=O), 1520 cm1^{-1} (NO2_2).

Physicochemical Properties

Physical Properties

The compound is a yellow crystalline solid with a melting point of 182–184°C. It exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane.

Chemical Reactivity

The electron-withdrawing nitro group enhances electrophilic substitution at the phenyl ring, while the methylsulfanyl group participates in nucleophilic reactions. For example, treatment with hydroxylamine hydrochloride forms an oxime derivative (C=NOH\text{C}=N-OH).

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro studies demonstrate broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . The mechanism likely involves inhibition of bacterial DNA gyrase, a target shared by fluoroquinolones .

Anticancer Prospects

Preliminary assays against MCF-7 breast cancer cells show 48% growth inhibition at 10 µM, attributed to apoptosis induction via caspase-3 activation .

Research Advancements and Comparative Analysis

Structure-Activity Relationships (SAR)

Comparative studies highlight the critical role of the 4-nitrophenyl group in enhancing bioactivity. Analogs lacking this substituent exhibit 3–5-fold lower antimicrobial potency .

Computational Insights

Molecular docking simulations reveal strong binding affinity (−9.2 kcal/mol) with COX-2, mediated by hydrogen bonds with Arg120 and hydrophobic interactions with Tyr355 .

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